6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride, commonly referred to as MDAI (5,6-methylenedioxy-2-aminoindane), is a compound of significant interest in the field of pharmacology due to its entactogenic properties. It belongs to the class of 2-aminoindanes and is structurally related to 3,4-methylenedioxymethamphetamine (MDMA), which is known for its psychoactive effects. MDAI has been studied for its potential therapeutic applications, particularly in the modulation of serotonin and other neurotransmitters.
MDAI is classified as a serotonin-norepinephrine releasing agent and entactogen. It is synthesized from 3-(3,4-methylenedioxyphenyl)propionic acid, which undergoes several chemical transformations to yield the final product. The compound has garnered attention in both scientific research and discussions regarding its legal status in various countries due to its psychoactive effects.
The synthesis of 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride involves multiple steps:
The molecular formula of MDAI hydrochloride is with a molecular weight of approximately 215.66 g/mol.
The structure consists of a bicyclic framework that contributes to its unique pharmacological profile .
MDAI hydrochloride can participate in various chemical reactions:
MDAI has demonstrated selective inhibition of monoamine reuptake transporters with varying potency across serotonin, dopamine, and norepinephrine systems.
MDAI primarily acts as a releasing agent for serotonin and norepinephrine. It inhibits the reuptake of these neurotransmitters by binding to their respective transporters:
This selective affinity suggests that MDAI may produce effects similar to those of MDMA but with distinct pharmacological characteristics due to its structural differences .
MDAI hydrochloride exhibits several notable physical properties:
Chemical analyses have indicated stability under standard laboratory conditions but may vary based on environmental factors such as temperature and pH .
MDAI has been investigated for its potential therapeutic applications within psychopharmacology:
The compound systematically named 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride follows IUPAC conventions for bicyclic heterocyclic systems. The parent structure is recognized as a fused cyclopenta-annelated benzodioxole system, with the amine functionality at position 6 of the tricyclic scaffold. The hydrochloride designation indicates the salt form formed via protonation of the primary amine.
This compound is predominantly recognized in pharmacological literature under the acronym MDAI HCl (5,6-Methylenedioxy-2-aminoindane hydrochloride). Additional synonyms documented in chemical databases and research publications include:
Table 1: Nomenclature and Synonyms
Systematic Name | Common Acronyms | Alternative Chemical Names |
---|---|---|
6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine hydrochloride | MDAI HCl | 5,6-Methylenedioxy-2-aminoindane hydrochloride; 5H-Indeno(5,6-d)-1,3-dioxol-6-amine, 6,7-dihydro-, hydrochloride (1:1) [6] |
The term "aminoindane" reflects its structural relation to the 2-aminoindane core, where the methylenedioxy substitution at positions 5 and 6 on the benzene ring creates the benzodioxole moiety [3] [6].
The molecular composition of MDAI HCl is defined by the chemical formula C₁₀H₁₂ClNO₂ for the salt form. This represents the addition of hydrochloric acid (HCl) to the free base (C₁₀H₁₁NO₂).
Table 2: Molecular Formula and Mass Data
Form | Molecular Formula | Exact Mass (g/mol) | Molar Mass (g/mol) |
---|---|---|---|
Free Base | C₁₀H₁₁NO₂ | 177.07898 | 177.20 |
Hydrochloride Salt | C₁₀H₁₂ClNO₂ | 213.05566 | 213.66 [6] |
Elemental analysis for the hydrochloride salt confirms the following composition: Carbon (56.22%), Hydrogen (5.66%), Chlorine (16.59%), Nitrogen (6.56%), Oxygen (14.98%) .
While detailed single-crystal X-ray diffraction data for MDAI hydrochloride remains uncharacterized in public scientific literature, computational and spectroscopic analyses provide insights into its stereochemical properties. The molecule incorporates a chiral center at the bridgehead carbon (position 6) bearing the amine group, theoretically existing as two enantiomers ((R)- and (S)-MDAI). No studies have yet resolved the specific stereochemistry of the active compound or potential enantioselective activity.
The tricyclic system comprises:
Molecular modeling predicts that the fused ring system imposes significant conformational constraints compared to open-chain analogues like MDMA. Density Functional Theory (DFT) calculations suggest that the cyclopentane ring adopts envelope conformations, while the benzodioxole ring remains planar [7] [8].
MDAI belongs to a broader class of psychoactive compounds sharing structural motifs with phenethylamine derivatives, yet its distinct bicyclic core confers unique pharmacological properties.
Core Structural Comparisons:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1